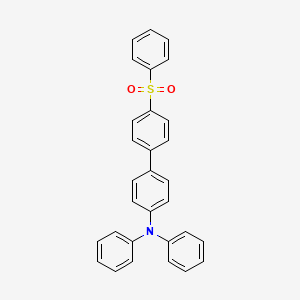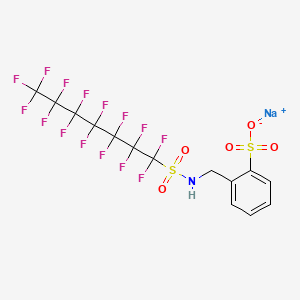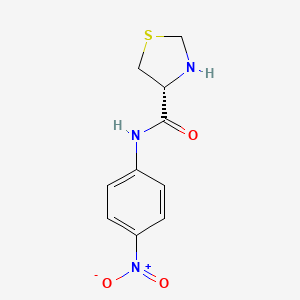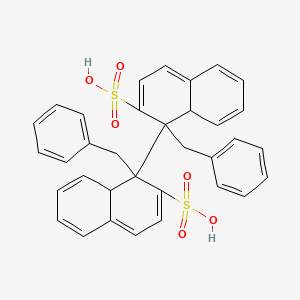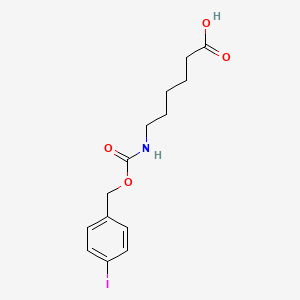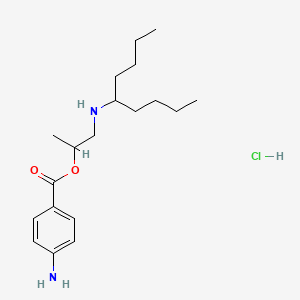
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is a chemical compound with the molecular formula C19H33ClN2O2 and a molecular weight of 356.931 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group, a propyl chain, and a nonan-5-ylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride typically involves the reaction of 4-aminobenzoic acid with propylene oxide to form an intermediate, which is then reacted with nonan-5-ylamine. The final step involves the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions are typically carried out in polar solvents like water or methanol, under mild to moderate temperatures.
Major Products Formed
Oxidation: Nitro derivatives of the aminobenzoyl group.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the nonan-5-ylazanium moiety can interact with lipid membranes. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium bromide
- 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium iodide
- 2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium sulfate
Uniqueness
2-(4-Aminobenzoyl)oxypropyl-nonan-5-ylazanium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its bromide, iodide, and sulfate counterparts, the chloride version may exhibit different biological activities and chemical properties.
Propriétés
Numéro CAS |
69781-73-3 |
|---|---|
Formule moléculaire |
C19H33ClN2O2 |
Poids moléculaire |
356.9 g/mol |
Nom IUPAC |
1-(nonan-5-ylamino)propan-2-yl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-4-6-8-18(9-7-5-2)21-14-15(3)23-19(22)16-10-12-17(20)13-11-16;/h10-13,15,18,21H,4-9,14,20H2,1-3H3;1H |
Clé InChI |
JYECOOGNUFYJNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)NCC(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


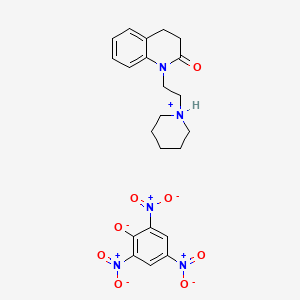
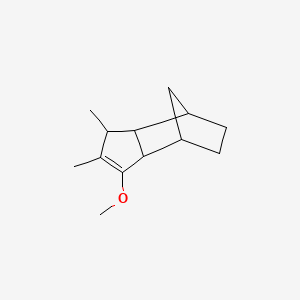
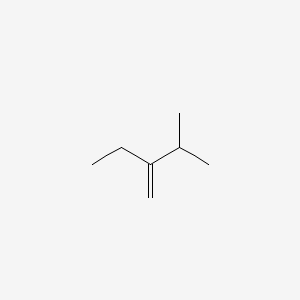
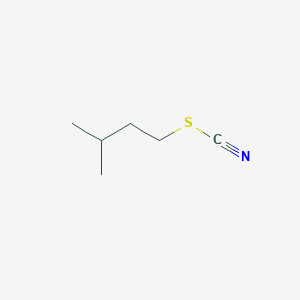
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

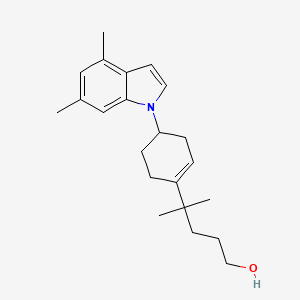
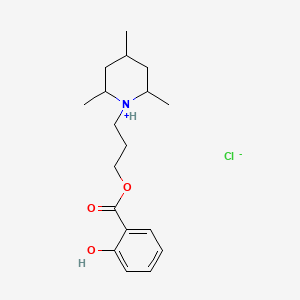
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
